molecular formula C24H22ClN3OS B7730392 MFCD02979240

MFCD02979240

Cat. No.: B7730392
M. Wt: 436.0 g/mol
InChI Key: MTBZHHDUTDVMDH-LDADJPATSA-N
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Description

MFCD02979240 is a chemical compound identified by its MDL registry number. Such compounds are frequently utilized in cross-coupling reactions, catalysis, and pharmaceutical synthesis . For instance, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 56469-02-4 (MDL: MFCD02258901) share comparable synthetic applications, such as Suzuki-Miyaura coupling, due to their boronic acid or nitrogen-oxygen-containing functional groups .

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3OS/c1-24(2,3)19-8-4-16(5-9-19)12-18(14-26)22(29)28-23-27-15-21(30-23)13-17-6-10-20(25)11-7-17/h4-12,15H,13H2,1-3H3,(H,27,28,29)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBZHHDUTDVMDH-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD02979240 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02979240 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, pressures, and solvents to achieve optimal results.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

MFCD02979240 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of MFCD02979240 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on MFCD02979240’s analogs, emphasizing structural, physicochemical, and functional properties.

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one Methyl 5-aminopyrazine-2-carboxylate
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₉H₉NO₂ C₇H₉N₃O₂
Molecular Weight ~235.27 235.27 163.17 167.17
LogP (XLOGP3) ~2.15 2.15 1.64 0.78
TPSA (Ų) ~40.46 40.46 49.33 73.42
Solubility (mg/mL) 0.24 0.24 0.55 0.69
Synthetic Method Pd-catalyzed coupling Pd-catalyzed coupling Hydroxylation of dihydroisoquinolinone Esterification of aminopyrazine

Key Findings:

Structural Similarities: this compound and (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) share identical molecular formulas and weights, suggesting structural homology. Both are boronic acids with halogen substituents, enabling reactivity in cross-coupling reactions . In contrast, 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4) features a nitrogen-oxygen heterocycle, prioritizing hydrogen-bonding interactions in drug design .

Physicochemical Divergence: Lipophilicity: this compound and its boronic acid analog exhibit higher LogP values (~2.15) compared to hydrophilic derivatives like Methyl 5-aminopyrazine-2-carboxylate (LogP = 0.78), indicating better membrane permeability . Solubility: Boronic acids (e.g., this compound) show moderate aqueous solubility (0.24 mg/mL), while pyrazine derivatives (e.g., Methyl 5-aminopyrazine-2-carboxylate) demonstrate superior solubility (0.69 mg/mL) due to polar functional groups .

Functional Applications: Catalysis: Boronic acids like this compound are pivotal in Pd-catalyzed reactions, whereas nitrogen-oxygen heterocycles (e.g., 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one) are explored for their bioactivity in medicinal chemistry . Drug Likeness: this compound’s bioactivity profile (e.g., BBB permeability, GI absorption) aligns with boronic acid-based protease inhibitors, contrasting with aminopyrazine carboxylates, which are often metabolic intermediates .

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